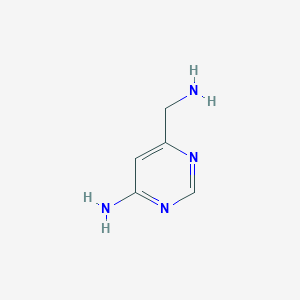

6-(Aminomethyl)pyrimidin-4-amine

Overview

Description

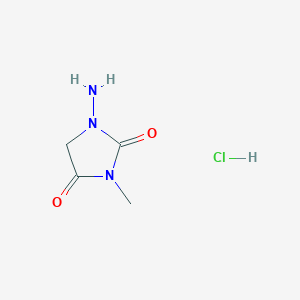

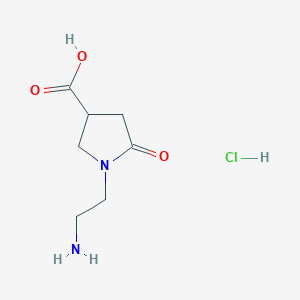

6-(Aminomethyl)pyrimidin-4-amine is a compound with the molecular weight of 160.61 . It is a solid substance and is also known as 6-(aminomethyl)-4-pyrimidinamine hydrochloride .

Synthesis Analysis

Pyrimidines, including this compound, can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H .Chemical Reactions Analysis

Pyrimidines, including this compound, can undergo various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/Scientific Research Applications

Synthesis and Chemical Properties

Facile Construction of Pyrimido[4,5-d]pyrimidones : Research demonstrates the transformation of enaminouracil derivatives to synthesize pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, offering a method to create compounds with potential applications in materials science and pharmaceutical chemistry (Hamama et al., 2012).

Stable Betainic Pyrimidinaminides Synthesis : The synthesis of stable betainic pyrimidinaminides from 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts showcases the potential for creating novel materials with unique electronic properties (Schmidt, 2002).

Crystal Structure Studies : The crystal structure of 6-amino-2,5-bis(pivaloylamino)pyrimidin-4(3H)-one dihydrate has been elucidated, revealing insights into the molecular geometry and hydrogen bonding, which could influence the design of molecular materials (Fun et al., 2009).

Applications in Heterocyclic Chemistry and Material Science

Heterocyclic Compound Synthesis : The reaction of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols explores the creation of novel pyrimidine derivatives, indicating the utility of 6-(Aminomethyl)pyrimidin-4-amine in synthesizing complex heterocyclic structures with potential applications in drug discovery and material science (Čikotienė et al., 2007).

Inhibition of Ser/Thr Kinases : Research into the synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues demonstrates potential inhibitory activity against Ser/Thr kinases, highlighting the medicinal chemistry applications of pyrimidine derivatives (Deau et al., 2013).

Advanced Synthesis Techniques

- Microwave-Assisted Synthesis : Efficient microwave-assisted synthesis methods for highly functionalized pyrimidine derivatives show the adaptability of this compound in modern synthetic chemistry, facilitating the rapid development of compounds with diverse functionalities (Hartung et al., 2006).

Mechanism of Action

Target of Action

6-(Aminomethyl)pyrimidin-4-amine is a pyrimidinamine derivative that has shown significant activity against certain strains of Mycobacterium tuberculosis . The primary target of this compound is the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Pharmacokinetics

It is known that the compound has a molecular weight of less than 400, which suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. In vitro studies have shown that the compound has a minimum inhibitory concentration (MIC) value of 0.488–62.5 µM against the GFP reporter strain of Mycobacterium tuberculosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the development of resistance to pyrimidinamine derivatives can occur due to improper use of these compounds . Therefore, it is crucial to use this compound judiciously to maintain its efficacy and prevent the development of resistance.

Biochemical Analysis

Biochemical Properties

6-(Aminomethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and oxidoreductases. For instance, it has been observed to act as an inhibitor for certain kinases, thereby modulating phosphorylation processes within cells . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . For example, it can affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Furthermore, this compound has been found to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids . The compound can form hydrogen bonds and coordinate with metal ions, which facilitates its interaction with target molecules. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and context . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be more complex. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell viability and function . These findings underscore the importance of considering temporal factors when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . These observations highlight the need for careful dosage optimization when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation . The compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical for nucleotide metabolism . These interactions can influence metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by nucleoside transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects

properties

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,2,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZBMZFZIAACAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744279 | |

| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933735-24-1 | |

| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)

![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)